(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that the compound may interact with a wide range of targets involved in these biological processes.
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit more antibacterial, antifungal, and antiviral activities . This suggests that the compound may interact with its targets in a way that inhibits these biological processes.
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
These could include inhibiting microbial growth, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, inhibiting tumor growth, and inhibiting kinase activity .
Preparation Methods
The synthesis of (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves cyclization, where pyrrole-derived α,β-alkynyl ketones undergo a series of reactions including Sonogashira cross-coupling, pyrazole formation, and cyclization catalyzed by gold and sodium hydride . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: Its derivatives exhibit significant biological activities, making it a valuable compound in the study of antimicrobial, antiviral, and anticancer agents.
Medicine: The compound’s kinase inhibitory properties are being explored for the development of new therapeutic agents.
Industry: It is used in the production of pharmaceuticals and organic materials.
Comparison with Similar Compounds
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits significant antimicrobial properties.
3,4-dihydropyrrolo[1,2-a]pyrazine: Demonstrates strong anticancer activity.
The uniqueness of this compound lies in its specific structural configuration and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
(8aS)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGPAUBAGCJNHI-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCN1CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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